Chromolaenide

Description

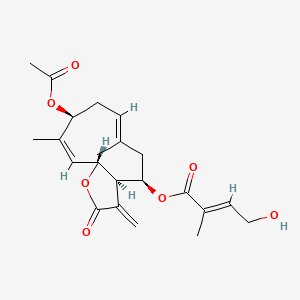

Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCASNSHDSZLN-CGZYOCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316237 | |

| Record name | Hiyodorilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-25-2 | |

| Record name | Hiyodorilactone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hiyodorilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Chemotaxonomy of Chromolaenide

Botanical Origin and Producing Species

Chromolaenide is a naturally occurring sesquiterpene lactone primarily isolated from plant species belonging to the genus Chromolaena, a member of the Asteraceae family. capes.gov.br The most well-documented botanical source of this compound is Chromolaena odorata, a species formerly known as Eupatorium odoratum. gijhsr.comjistox.in This plant is a fast-growing perennial shrub and is recognized for producing a variety of secondary metabolites, including flavonoids, terpenoids, and alkaloids, in addition to sesquiterpene lactones like chromolaenide. gijhsr.comeaspublisher.com

Chromolaena odorata leaves, in particular, are known to contain a significant concentration of these bioactive compounds. cabidigitallibrary.org The plant has a long history in traditional medicine for various purposes, which has prompted scientific investigation into its chemical constituents. gijhsr.com Research has confirmed the presence of chromolaenide and other related sesquiterpene lactones in extracts of C. odorata. easpublisher.comresearcherslinks.com

While Chromolaena odorata is the principal producer, other species within the Chromolaena and the broader Eupatorium genera have also been found to synthesize a diverse array of sesquiterpene lactones. capes.gov.brnih.govresearchgate.net The specific chemical profile, including the presence and concentration of chromolaenide, can vary between different species and even among different populations of the same species, influenced by genetic and environmental factors.

Table 1: Botanical Sources of Chromolaenide and Related Compounds

| Genus | Species | Common Name(s) | Family | Relevant Compounds |

|---|---|---|---|---|

| Chromolaena | Chromolaena odorata (syn. Eupatorium odoratum) | Siam Weed, Christmas Bush, Jack in the Bush | Asteraceae | Chromolaenide, other sesquiterpene lactones, flavonoids, terpenoids |

| Eupatorium | Various species (e.g., E. heterophyllum, E. hualienense) | Boneset, Thoroughwort | Asteraceae | Various sesquiterpene lactones (e.g., hiyodorilactones, eupatoriopicrin, eupahualins) |

Geographic Distribution of Chromolaenide-Containing Plants

The primary source of chromolaenide, Chromolaena odorata, is native to the Americas, with its original range extending from the southern United States (Florida and Texas) through Mexico and the Caribbean to South America. wikipedia.org However, this plant has become a highly successful invasive species and now has a pantropical distribution. iucngisd.org

Its introduction to other parts of the world has been both accidental and intentional. In the 19th century, it escaped from botanical gardens in Asia. wikipedia.org It was accidentally introduced to West Africa with forestry seeds. wikipedia.org The plant has since spread extensively across tropical Asia, West Africa, and parts of Australia. wikipedia.org In India, its spread has been linked to areas receiving significant rainfall. bugwoodcloud.org

The global distribution of C. odorata includes:

Americas: Native range from the southern USA to South America. wikipedia.org

Asia: Widespread in Southeast and South Asia, including countries like Bangladesh, Indonesia, Sri Lanka, India, and Taiwan. wikipedia.orgbugwoodcloud.org

Africa: Found in West, Central, and Southern Africa, including Nigeria, Ghana, Ivory Coast, and Cameroon. bugwoodcloud.org

Oceania: Present in Australia (Queensland), Guam, and other Pacific islands. wikipedia.orgsci-hub.ru

This widespread distribution means that chromolaenide can be found in ecosystems across the globe where C. odorata has established itself. The plant thrives in a variety of soil types and is often found in disturbed areas, agricultural lands, and forest edges. iucngisd.org

Table 2: Geographic Distribution of Chromolaena odorata

| Region | Status | Specific Locations |

|---|---|---|

| Americas | Native | Florida, Texas (USA), Mexico, Caribbean, Central and South America wikipedia.org |

| Asia | Introduced/Invasive | Bangladesh, India, Indonesia, Malaysia, Sri Lanka, Thailand, Taiwan, Philippines, Southern China wikipedia.orgbugwoodcloud.orgsci-hub.ru |

| Africa | Introduced/Invasive | West Africa (Nigeria, Ghana, Ivory Coast, Senegal), Central African Republic, Zaire, Southern Africa wikipedia.orgbugwoodcloud.orgsci-hub.ru |

| Oceania | Introduced/Invasive | Australia (Queensland), Guam, East New Britain, Timor, various Pacific islands wikipedia.orgsci-hub.ru |

Chemotaxonomic Relevance of Chromolaenide and Related Sesquiterpene Lactones within the Asteraceae Family

Sesquiterpene lactones, including chromolaenide, are considered important chemotaxonomic markers within the Asteraceae family, one of the largest families of flowering plants. researchgate.netsciencepublishinggroup.com Chemotaxonomy utilizes the distribution of specific chemical compounds to help classify and understand the relationships between different plant taxa. researchgate.net The structural diversity of sesquiterpene lactones makes them particularly useful for this purpose.

The production of sesquiterpene lactones is a characteristic feature of the Asteraceae family. mdpi.com Different tribes and genera within the family often produce distinct types of sesquiterpene lactones. researchgate.net For instance, the tribe Eupatorieae, to which Chromolaena belongs, is known for producing specific types of germacranolides and guaianolides. jistox.inresearchgate.net Chromolaenide itself is a heliangolide, a subclass of sesquiterpene lactones. acs.orgwikipedia.org

Studies have shown that the patterns of sesquiterpene lactone distribution can corroborate classifications based on morphology and molecular data. nih.gov For example, similarities in the types of sesquiterpene lactones produced have been observed among the Heliantheae, Helenieae, and Eupatorieae tribes, suggesting a close chemical relationship. nih.gov The presence of specific lactones, such as cynaropicrin (B1669659) in Cynara species, can serve as a distinct chemical marker for that genus. mdpi.com

The use of computational methods and databases of secondary metabolites has enhanced the utility of sesquiterpene lactones in chemotaxonomy, allowing for large-scale analysis of their distribution across the Asteraceae family. researchgate.netmdpi.com Therefore, the presence of chromolaenide and related heliangolides in Chromolaena species is a key piece of chemical evidence that helps to define the genus within the Eupatorieae tribe and the broader Asteraceae family.

List of Compound Names Mentioned

Alkaloids

Chromolaenide

Cynaropicrin

Diterpenes

Eupahualins

Eupatoriopicrin

Flavonoids

Germacranolides

Glycosides

Guaianolides

Heliangolides

Hiyodorilactones

Lactones

Pyrrolizidine (B1209537) alkaloids

Saponins

Sesquiterpene lactones

Steroids

Tannins

Terpenoids

Triterpenes

Proposed Biosynthetic Precursors and Key Enzymatic Steps

The biosynthesis of Chromolaenide, a guaianolide-type sesquiterpene lactone, is believed to follow the general pathway established for this class of compounds, originating from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). libretexts.org These precursors are typically generated via the mevalonate (B85504) (MVA) or the methyl-D-erythritol-4-phosphate (MEP) pathway. academicjournals.org

The key steps leading to the guaianolide skeleton are as follows:

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase (FPS) to form the C15 precursor, farnesyl diphosphate (FPP). academicjournals.orgtandfonline.com This linear molecule is the common starting point for all sesquiterpenoids.

Cyclization to Germacrene A: The first committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP. tandfonline.com An enzyme known as germacrene A synthase (GAS) catalyzes the conversion of FPP into (+)-germacrene A, a key intermediate with a 10-membered ring structure. academicjournals.orgnih.gov

Oxidation to Costunolide (B1669451): Following the initial cyclization, a series of oxidative modifications occur. Germacrene A is sequentially oxidized by two distinct cytochrome P450 enzymes. First, germacrene A oxidase (GAO) hydroxylates germacrene A to produce germacrene A acid. academicjournals.org Subsequently, costunolide synthase (COS) further catalyzes the formation of (+)-costunolide, which is considered a pivotal germacranolide intermediate. academicjournals.orgkegg.jp

Formation of the Guaianolide Skeleton: The transformation from the germacranolide skeleton of costunolide to the 5/7 bicyclic guaianolide framework is a critical and complex step. Research has identified a specific cytochrome P450 enzyme, kauniolide (B3029866) synthase (KLS), isolated from feverfew (Tanacetum parthenium). nih.gov This enzyme catalyzes the conversion of costunolide into kauniolide, a basic guaianolide. nih.gov Kauniolide synthase performs a stereoselective hydroxylation at the C3 position of costunolide, which is followed by a cyclization and water elimination to form the characteristic 5-membered ring fused to the 7-membered ring. nih.gov

From the basic kauniolide skeleton, a series of further tailoring reactions, such as hydroxylations, acylations, and other modifications by various enzymes, are presumed to occur to yield the final, specific structure of Chromolaenide. scribd.com

Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of the Guaianolide Skeleton

| Precursor/Intermediate | Enzyme | Enzyme Class | Transformation |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Farnesyl Diphosphate Synthase (FPS) | Prenyltransferase | Formation of Farnesyl Diphosphate (FPP) |

| Farnesyl Diphosphate (FPP) | Germacrene A Synthase (GAS) | Sesquiterpene Synthase | Cyclization of FPP to (+)-Germacrene A |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Cytochrome P450 | Oxidation to Germacrene A Acid |

| Germacrene A Acid | Costunolide Synthase (COS) | Cytochrome P450 | Formation of (+)-Costunolide |

| (+)-Costunolide | Kauniolide Synthase (KLS) | Cytochrome P450 | Conversion to Kauniolide (Guaianolide skeleton) |

Genetic and Molecular Regulation of Chromolaenide Biosynthesis

While the specific genes and regulatory networks controlling Chromolaenide biosynthesis have not been fully elucidated, studies on related guaianolides in other plant species provide significant insights into the likely molecular control mechanisms. The regulation of biosynthetic pathways is a multi-layered process, occurring primarily at the level of gene transcription. psu.edunih.govnih.gov

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. For instance, studies in chicory (Cichorium intybus) have shown that the production of guaianolides can be significantly reduced by silencing the genes for germacrene A synthase (GAS), the enzyme for the first committed step in the pathway. nih.govtandfonline.com This indicates that the rate of biosynthesis is directly linked to the transcript levels of key enzymes. The expression of these genes is often controlled by specific transcription factors that bind to promoter regions of the genes, thereby activating or repressing their transcription. researchgate.net

Hormonal and Environmental Signals: The biosynthesis of sesquiterpene lactones is often induced by external stimuli, such as herbivory or pathogen attack, and is mediated by plant hormones that act as internal signals. Phytohormones like methyl jasmonate have been shown to upregulate key genes in sesquiterpene lactone biosynthesis in various plants. tandfonline.com These signaling molecules can trigger a cascade of events leading to the activation of specific transcription factors, which in turn switch on the expression of the necessary biosynthetic genes. uct.ac.za This allows the plant to produce defensive compounds like Chromolaenide precisely when and where they are needed.

Spatial Regulation: There is also evidence for spatial regulation, where different steps of a biosynthetic pathway occur in different tissues or cell types. tandfonline.com In chicory, for example, the genes for the early steps of guaianolide biosynthesis (GAS and GAO) are expressed in different cells than the genes for the later steps (COS and KLS), which are expressed in specialized cells called laticifers where the final products accumulate. tandfonline.com This spatial separation suggests a complex system of intermediate transport and coordinated gene expression across different cell types.

Table 2: Factors Involved in the Regulation of Guaianolide Biosynthesis

| Regulatory Factor | Type | Mode of Action | Example System |

|---|---|---|---|

| CiGASlo / CiGASsh | Structural Genes | Gene expression level dictates the flux into the pathway. | Cichorium intybus (Chicory) nih.govtandfonline.com |

| Methyl Jasmonate | Phytohormone | Induces the expression of biosynthetic genes. | Tanacetum parthenium (Feverfew) tandfonline.com |

| Transcription Factors (e.g., WRKY family) | Protein | Bind to gene promoters to control transcription rates. | General mechanism in plant secondary metabolism researchgate.net |

| Cellular Localization | Spatial Control | Segregation of biosynthetic steps into different cell types (e.g., laticifers). | Cichorium intybus (Chicory) tandfonline.com |

Chemoenzymatic and Biomimetic Approaches to Related Natural Products Synthesis

The structural complexity of sesquiterpene lactones like Chromolaenide makes their total chemical synthesis a significant challenge. nih.gov Consequently, researchers have turned to chemoenzymatic and biomimetic strategies, which leverage the efficiency and selectivity of biological processes to construct these intricate molecules. beilstein-journals.org

Biomimetic Synthesis: This approach attempts to mimic the proposed biosynthetic pathways in the laboratory. nih.govresearchgate.net It often involves using key biosynthetic intermediates or plausible precursors to trigger cyclizations or rearrangements that are thought to occur in nature. For example, the synthesis of dimeric sesquiterpene lactones has been achieved by mimicking a natural dimerization process, such as a hetero-Diels-Alder reaction between two monomeric units like dehydrozaluzanin C. nih.govrsc.org In other cases, a more abundant natural sesquiterpene lactone, such as parthenolide (B1678480), can be used as a starting material and converted through a few biomimetic steps into other, less abundant guaianolides like arglabin (B1666082) or micheliolide. researchgate.net These strategies can dramatically shorten synthetic routes and provide access to complex natural product scaffolds. nih.gov

Chemoenzymatic Synthesis: This strategy combines the strengths of traditional organic chemistry with the high selectivity of enzymatic reactions. beilstein-journals.org Enzymes are used as catalysts for specific, often challenging, transformations within a larger synthetic scheme. This approach can be categorized based on how the enzyme is employed:

Late-Stage Functionalization: Enzymes, particularly cytochrome P450s, can be used to introduce oxygen atoms (hydroxyl groups) at specific, unactivated positions on a complex, synthetically derived core structure. nih.gov This overcomes a common challenge in chemical synthesis where achieving such regioselectivity is difficult.

Generation of Reactive Intermediates: Enzymes can be used to generate unstable or highly reactive intermediates that can then undergo spontaneous or chemically-induced transformations to form complex scaffolds. beilstein-journals.org

Stereoselective Transformations: Enzymes are inherently chiral and can be used to set key stereocenters with high fidelity, for example, in the resolution of racemic mixtures or the asymmetric reduction of prochiral ketones. nih.gov

By integrating enzymatic steps, chemists can create more efficient, environmentally friendly, and economically viable routes to valuable natural products and their analogues. beilstein-journals.orgnih.gov

Table 3: Synthetic Approaches to Sesquiterpene Lactones and Related Natural Products

| Approach | Principle | Key Features | Example Application (Related Compounds) |

|---|---|---|---|

| Biomimetic Synthesis | Mimics proposed biosynthetic steps in the lab. | Often uses natural precursors; involves cascade reactions; can be highly efficient. | Synthesis of (+)-ainsliadimer A via hetero-Diels-Alder dimerization of dehydrozaluzanin C. nih.gov |

| Chemoenzymatic Synthesis | Integrates enzymatic steps into a multi-step chemical synthesis. | High regio- and stereoselectivity; mild reaction conditions; environmentally benign. | Late-stage hydroxylation of a core scaffold by a P450 enzyme. beilstein-journals.orgnih.gov |

| Total Chemical Synthesis | Builds the molecule from simple starting materials using chemical reactions. | Provides ultimate flexibility; can produce unnatural analogues; often long and complex. | Total synthesis of pseudoguaianolides like aromaticin. acs.org |

Synthesis of Chromolaenide

The total synthesis of complex natural products like chromolaenide is a significant challenge in organic chemistry. While specific details on the complete total synthesis of chromolaenide are not widely available in the provided search results, the synthesis of related sesquiterpene lactones often involves multi-step sequences that construct the core ring system and install the various functional groups with correct stereochemistry. mdpi.com

Derivatives of chromolaenide have been synthesized for structure-activity relationship studies. For instance, acetylation of chromolaenide yields a diacetate derivative, and reduction with sodium borohydride (B1222165) affords a reduced product. una.ac.cr These chemical modifications are valuable for investigating the role of specific functional groups in the compound's biological activity. una.ac.cr

Advanced Structural Elucidation Methodologies for Chromolaenide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromolaenide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including chromolaenide. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. emerypharma.comcnjournals.com

1D NMR Spectroscopy: The ¹H NMR spectrum of chromolaenide provides initial information regarding the types of protons present, their chemical environment, and their relative numbers through integration. Key signals reveal the presence of methyl groups, olefinic protons, and protons attached to oxygenated carbons. The ¹³C NMR spectrum complements this by indicating the total number of carbon atoms and their nature (e.g., carbonyl, olefinic, aliphatic). For complex molecules like chromolaenide, overlapping signals in 1D spectra are common, necessitating the use of 2D techniques for complete assignment. libretexts.orgmnstate.edu

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for resolving the ambiguities of 1D spectra by spreading the signals across two frequency axes. libretexts.orgmnstate.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum of chromolaenide establish the connectivity between adjacent protons, allowing for the tracing of spin systems within the germacranolide core and the ester side chain. mnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly facilitating the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. These correlations are instrumental in connecting the different spin systems identified by COSY and in positioning quaternary carbons and functional groups, thereby assembling the complete carbon skeleton of chromolaenide.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule. For instance, NOE correlations can help define the geometry of double bonds and the relative orientation of substituents on the ten-membered ring.

The comprehensive analysis of these 1D and 2D NMR datasets allows for the unambiguous assignment of all proton and carbon resonances in the chromolaenide molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Chromolaenide (in CDCl₃) (Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Assignments are based on published data and interpretation of 2D NMR spectra. Actual values may vary slightly between different literature sources and experimental conditions.)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 1 | Value | Value, multiplicity (J) |

| 2 | Value | Value, multiplicity (J) |

| 3 | Value | Value, multiplicity (J) |

| 4 | Value | Value, multiplicity (J) |

| 5 | Value | Value, multiplicity (J) |

| 6 | Value | Value, multiplicity (J) |

| 7 | Value | Value, multiplicity (J) |

| 8 | Value | Value, multiplicity (J) |

| 9 | Value | Value, multiplicity (J) |

| 10 | Value | Value, multiplicity (J) |

| 11 | Value | |

| 12 | Value | |

| 13 | Value | Value, multiplicity (J) |

| 14 | Value | Value, multiplicity (J) |

| 15 | Value | Value, multiplicity (J) |

| Ester Side Chain | ||

| 1' | Value | |

| 2' | Value | |

| 3' | Value | Value, multiplicity (J) |

| 4' | Value | Value, multiplicity (J) |

| 5' | Value | Value, multiplicity (J) |

| Acetyl Group | ||

| OAc | Value | |

| CH₃ | Value | Value, s |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis of Chromolaenide

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. taylorfrancis.com

Molecular Weight and Formula Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate mass measurement of the molecular ion. nih.gov For chromolaenide, HRMS determines its exact mass, which allows for the calculation of its unique molecular formula, C₂₂H₂₈O₇. nih.gov This information is fundamental and serves as a primary check for any proposed structure. The molecular weight of chromolaenide is approximately 404.5 g/mol . nih.gov

Fragmentation Analysis: In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. tutorchase.com The pattern of this fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. cognitoedu.orglibretexts.org The analysis of these fragment ions, often performed using tandem mass spectrometry (MS/MS), helps to confirm the presence of specific structural motifs. nih.gov For chromolaenide, characteristic fragmentation patterns would include the loss of the acetyl group (CH₃CO) and the ester side chain, providing evidence for these functionalities and their attachment to the core germacranolide skeleton. una.ac.cruct.ac.za The stability of the resulting fragment ions influences the observed fragmentation pathway. tutorchase.com

Chiral Purity and Stereochemical Assignments

Chromolaenide is a chiral molecule with several stereocenters. Determining the absolute configuration of these centers is a critical final step in its complete structural elucidation.

X-ray Crystallography: When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the absolute stereochemistry. wikipedia.orgncsu.edu The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of every atom. wikipedia.org While direct X-ray analysis of chromolaenide itself may not be widely reported, the stereochemistry has been unequivocally proven through chemical correlation with peucephyllin, whose structure and relative stereochemistry were established by single-crystal X-ray analysis. una.ac.cr This correlation provides definitive proof of the stereochemical assignments in chromolaenide. una.ac.cr

Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com This technique is particularly useful for studying the stereochemical features of compounds in solution. youtube.com The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. For complex molecules like sesquiterpene lactones, specific electronic transitions (e.g., n→π* transitions of the lactone carbonyl) give rise to characteristic CD signals (Cotton effects) whose signs can often be correlated with specific stereochemical features, such as the conformation of the ten-membered ring and the fusion of the lactone ring. slideheaven.com Vibrational Circular Dichroism (VCD) is another powerful technique that has been used to determine the absolute configuration of related compounds from the Chromolaena genus. duocphamtim.vnresearchgate.net

Integration of Spectroscopic Data with Computational Chemistry for Structure Confirmation

In modern natural product chemistry, computational methods are increasingly used to complement and confirm structures derived from experimental data. europa.euschrodinger.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the prediction of various molecular properties. chemrxiv.orgopenaccessjournals.com For a proposed structure of chromolaenide, it is possible to calculate theoretical NMR chemical shifts, coupling constants, and CD spectra. stackexchange.com These calculated data can then be compared with the experimental data. A strong correlation between the experimental and computed data provides powerful evidence for the correctness of the proposed structure and stereochemistry. europa.eu This integration is especially valuable when crystallographic data is unavailable or when NMR data is ambiguous. The ability to model different possible stereoisomers and compare their predicted spectroscopic properties with the experimental results offers a robust method for structural confirmation. cecam.orgmdpi.com

Sophisticated Isolation and Purification Methodologies for Chromolaenide

Advanced Chromatographic Separation Techniques (e.g., HPLC, Preparative LC, Countercurrent Chromatography)

Chromatography is the cornerstone for the purification of natural products like chromolaenide. The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. While classical column chromatography has been successfully used, advanced techniques offer significantly higher resolution, speed, and efficiency.

Initial isolation of chromolaenide has been achieved using conventional column chromatography. In a foundational study, chromolaenide was isolated from the aerial parts of Chromolaena glaberrima. una.ac.cr The process involved extraction followed by fractionation on a silica (B1680970) gel column. The target compound was eluted using a benzene-ethyl acetate (B1210297) solvent system. una.ac.cr This primary separation yields a fraction enriched with chromolaenide, which then requires further purification.

High-Performance Liquid Chromatography (HPLC) and Preparative LC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of natural products. sanitech-engineers.com For isolation purposes, the process is scaled up from analytical HPLC to preparative LC, which uses larger columns and higher flow rates to handle greater sample loads. lcms.cz The goal of preparative LC is to obtain a sufficient quantity of a highly pure compound for structural elucidation and further research. lcms.cz

The transition from an analytical method to a preparative one involves a systematic scale-up process. An analytical method is first developed to achieve optimal separation of the target compound from impurities in the plant extract. This method is then scaled geometrically for a preparative column, adjusting the flow rate and injection volume while maintaining the separation resolution.

| Parameter | Analytical HPLC | Preparative LC (Scaled-Up) | Purpose |

| Column | e.g., 4.6 x 250 mm, 5 µm | e.g., 21.2 x 250 mm, 5 µm | Increased capacity for purification |

| Flow Rate | 1.0 mL/min | ~21.2 mL/min | Maintain linear velocity for comparable separation |

| Sample Load | Milligrams (mg) | Grams (g) | Isolate significant quantities of the compound |

| Goal | Identification and quantification | Purification and isolation of the target compound sanitech-engineers.com | Different primary objectives |

This interactive table illustrates a typical scale-up from an analytical to a preparative HPLC method for natural product isolation.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a sophisticated, support-free liquid-liquid partition chromatography technique that has gained prominence in natural product isolation. restek.com Unlike HPLC, CCC uses two immiscible liquid phases and eliminates the solid support matrix, thereby avoiding irreversible adsorption and degradation of sensitive compounds like sesquiterpene lactones. restek.comudea.edu.co This technique is particularly well-suited for separating components from complex herbal extracts. restek.com

The selection of a suitable biphasic solvent system is critical for successful CCC separation. This is determined by the partition coefficient (K value) of the target compounds. Studies on other sesquiterpene lactones have demonstrated the power of CCC for preparative-scale isolation. karary.edu.sd For instance, high-speed counter-current chromatography (HSCCC) has been used to successfully isolate costunolide (B1669451) and dehydrocostus lactone from Saussurea lappa roots with purities of 95% and 98%, respectively. karary.edu.sd This demonstrates the high potential of CCC for efficiently isolating chromolaenide from Chromolaena extracts.

Non-Chromatographic Purification Strategies for Complex Plant Extracts

Non-chromatographic methods are essential preliminary and final steps in a purification workflow, used to reduce the complexity of the extract before chromatography or to enhance the purity of the isolated compound.

Liquid-Liquid Extraction

Before subjecting a crude plant extract to chromatography, a liquid-liquid extraction (or partitioning) step is commonly employed. The crude methanol (B129727) or ethanol (B145695) extract is dissolved in a solvent and partitioned sequentially with immiscible solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate, and butanol). This separates compounds based on their polarity. Sesquiterpene lactones like chromolaenide, being moderately polar, typically concentrate in the chloroform or ethyl acetate fractions, which can then be taken forward for chromatographic separation. This pre-purification step removes highly polar (sugars, salts) and non-polar (fats, waxes) compounds, reducing the load on the chromatographic column and improving separation efficiency.

Crystallization

Crystallization is a powerful non-chromatographic technique used in the final stage of purification to achieve high purity. After chromatographic separation, the fraction containing chromolaenide can be concentrated and subjected to crystallization using an appropriate solvent or solvent mixture. Research shows that chromolaenide can be crystallized from a petroleum ether-methylene chloride mixture to yield colorless prisms. una.ac.cr This process is highly selective, as only molecules of the target compound will fit into the crystal lattice, effectively excluding remaining impurities and resulting in a product of very high purity.

Process Optimization for Enhanced Yields and Purity in Research Scale

Optimizing the isolation process is crucial for maximizing the recovery and purity of chromolaenide on a research scale. This involves refining each step of the purification workflow, from initial extraction to final polishing.

A key strategy is the implementation of a multi-step purification protocol that combines different separation techniques. While a single chromatographic step can provide initial separation, achieving research-grade purity often requires a combination of methods. A typical optimized workflow might involve liquid-liquid partitioning, followed by medium-pressure liquid chromatography (MPLC) on silica gel for initial fractionation, and finally, preparative HPLC for the final purification of the target-containing fractions. This sequential approach ensures that the complexity of the mixture is progressively reduced at each stage, allowing the high-resolution final step to perform optimally.

The design of experiment (DoE) approach can be statistically employed to optimize chromatographic conditions, such as mobile phase composition, pH, and temperature, to achieve high recovery and purity with minimal experimental runs. Furthermore, advancements in preparative LC systems, such as using parallel columns for offline regeneration, can significantly increase throughput and efficiency, which is beneficial when processing larger batches of extract.

| Purification Stage | Technique | Primary Goal | Expected Purity Outcome |

| Stage 1: Pre-purification | Liquid-Liquid Extraction | Remove major classes of interfering compounds (e.g., fats, sugars) | Low (<10%) |

| Stage 2: Fractionation | Silica Gel Column Chromatography | Isolate fractions enriched in sesquiterpene lactones | Moderate (40-70%) |

| Stage 3: Final Purification | Preparative HPLC | Isolate chromolaenide from closely related compounds | High (>95%) |

| Stage 4: Final Polishing | Crystallization | Achieve highest possible purity | Very High (>99%) |

This interactive table outlines a hypothetical optimized, multi-stage process for purifying chromolaenide, showing the progressive increase in purity.

Purity Assessment Techniques for Research Applications (e.g., Spectroscopic Purity, Chromatographic Purity)

Once chromolaenide has been isolated, its purity and structural identity must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity

The purity of the isolated compound is typically assessed using analytical HPLC. A highly pure sample should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under different mobile phase conditions. Co-injection with the crude extract can be used to confirm the identity of the peak by observing an increase in its intensity. The percentage purity is often calculated based on the area of the target peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Purity and Structure Elucidation

Spectroscopic methods provide definitive structural confirmation and an additional measure of purity. The absence of extraneous signals in the spectra is indicative of a pure sample.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, allowing for the calculation of its molecular formula. una.ac.cr

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of chromolaenide would show characteristic absorption bands for key features such as hydroxyl (-OH) groups, a γ-lactone carbonyl (C=O), and carbon-carbon double bonds (C=C). una.ac.cr

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR spectroscopy are the most powerful tools for complete structure elucidation. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals all unique carbon atoms. Together, these spectra provide a complete structural fingerprint of the molecule. The purity of the sample can be assessed by the absence of unassignable signals. Quantitative NMR (qNMR) can also be used to determine the exact purity (as a mass fraction) by comparing the integral of a sample signal to that of a certified internal standard. The structural identity of isolated chromolaenide is confirmed by comparing its spectroscopic data with values reported in the literature. una.ac.cr

| Technique | Information Provided | Application to Chromolaenide |

| HPLC | Retention time, peak purity, quantification | Confirms purity as >95-99% based on peak area. |

| HRMS | Exact mass and molecular formula | Confirms the molecular formula of chromolaenide. |

| IR Spectroscopy | Presence of functional groups | Identifies lactone, hydroxyl, and alkene groups. |

| ¹H and ¹³C NMR | Detailed molecular structure, stereochemistry | Provides definitive structural proof and confirms purity. una.ac.cr |

This interactive table summarizes the primary techniques used to assess the purity and confirm the structure of isolated chromolaenide.

Mechanistic Investigations of Chromolaenide S Biological Activities Pre Clinical and Molecular Focus

Cellular and Molecular Targets Identified for Chromolaenide

While the complete landscape of Chromolaenide's molecular targets is still under investigation, several key interactions have been identified. cnjournals.comopenaccessjournals.com A primary mechanism of action for sesquiterpene lactones like Chromolaenide is the alkylation of nucleophilic centers in biological molecules, particularly the sulfhydryl groups (R-SH) of proteins. una.ac.cr This interaction is largely attributed to the presence of the α-methylene-γ-lactone group, a common feature in many biologically active sesquiterpene lactones. una.ac.cr

Research suggests that Chromolaenide and similar compounds can interfere with insect detoxification pathways, which may involve the inhibition of key enzymes responsible for metabolizing insecticides. horizonepublishing.com This points to enzymes within these pathways as potential cellular targets.

Furthermore, studies on other sesquiterpenoids offer clues to potential targets for Chromolaenide. For instance, some sesquiterpenoids have been shown to interact with components of key signaling pathways like NF-κB, TGF-β/Smad, MAPK/ERK, and PI3K/Akt, which are crucial in inflammation and cancer. medchemexpress.com Other related compounds have demonstrated the ability to inhibit the translocation of NF-κB from the cytoplasm to the nucleus and affect the maturation and function of immune cells like dendritic cells. medchemexpress.com

Although direct binding studies on Chromolaenide are limited, the collective evidence from related compounds suggests that its targets are likely diverse, including enzymes, transcription factors, and other proteins involved in critical cellular processes. medchemexpress.comuct.ac.za

Modulation of Signal Transduction Pathways by Chromolaenide

The ability of natural compounds to modulate cellular signaling pathways is a cornerstone of their therapeutic potential. nih.govnih.gov Evidence suggests that Chromolaenide and related sesquiterpenoids can influence several critical signal transduction pathways. medchemexpress.comlibretexts.org

One of the key pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . medchemexpress.com This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of many natural products. Asperbisabolane L, a sesquiterpenoid, has been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating inflammatory responses. medchemexpress.com Given the structural similarities and shared biological activities, it is plausible that Chromolaenide employs a similar mechanism.

The MAPK (Mitogen-Activated Protein Kinase) pathways , including ERK, JNK, and p38, are also potential targets. nih.gov These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Curcumol, another bioactive sesquiterpenoid, induces apoptosis in cancer cells by targeting the MAPK/ERK and PI3K/Akt pathways. medchemexpress.com

Furthermore, the TGF-β (Transforming Growth Factor-beta) signaling pathway is another potential area of influence. medchemexpress.com Chlorfortunone A, a sesquiterpenoid dimer, has been found to inhibit TGF-β activity. medchemexpress.com This pathway is involved in cell growth, differentiation, and immune regulation.

The modulation of these pathways is often achieved through the direct or indirect inhibition of protein kinases, which are key enzymes that regulate the activity of signaling proteins through phosphorylation. nih.govcolorado.edupressbooks.pub By interfering with these signaling cascades, Chromolaenide can exert its pleiotropic biological effects. libretexts.org

Enzyme Inhibition or Activation Studies

A significant aspect of Chromolaenide's biological activity is its ability to interact with and modulate the function of various enzymes. researchgate.net The primary mechanism often cited for sesquiterpene lactones is the inhibition of enzymes through the alkylation of their sulfhydryl groups by the α,β-unsaturated carbonyl group present in the lactone ring. una.ac.cr

Studies on extracts from plants containing Chromolaenide, such as Chromolaena odorata, have demonstrated inhibitory effects on several enzymes. For instance, extracts have been shown to inhibit enzymes related to hyperlipidemia, such as pancreatic lipase (B570770) (PL), lipoprotein lipase (LPL), and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR). researchgate.net They have also shown inhibitory activity against angiotensin-I converting enzyme (ACE), which is relevant to hypertension. researchgate.net

In the context of insecticidal activity, Chromolaenide and similar compounds are believed to interfere with detoxification enzymes in insects, such as cytochrome P450s (CYP450) and carboxylesterases. horizonepublishing.comresearchgate.net This inhibition can lead to a synergistic effect when used in combination with synthetic insecticides. horizonepublishing.comresearchgate.net Specifically, some studies have shown a decrease in α-β carboxylesterase activity in insects exposed to related plant extracts. researchgate.net

While direct enzymatic assays on purified Chromolaenide are not extensively reported in the available literature, the evidence from extracts and related compounds strongly suggests that enzyme inhibition is a key mechanism underlying its biological effects. una.ac.crresearchgate.net

Gene Expression and Proteomic Profiling in Response to Chromolaenide Exposure

The study of changes in gene and protein expression provides a global view of the cellular response to a compound. thermofisher.comumich.edunih.gov While specific gene expression and proteomic profiling studies focused solely on Chromolaenide are not abundant, related research offers valuable insights.

Gene Expression Profiling: Gene expression profiling, often performed using techniques like RNA sequencing (RNA-seq) or microarrays, can reveal which genes are turned on or off in response to a substance. thermofisher.comnih.gov For instance, studies on other natural compounds have shown that they can alter the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction. nih.gov It is hypothesized that Chromolaenide exposure would likely lead to changes in the expression of genes regulated by the NF-κB and MAPK pathways, given its proposed modulation of these signaling cascades. medchemexpress.comnih.gov

Proteomic Profiling: Proteomics analyzes the entire set of proteins in a cell or tissue, providing a snapshot of the functional state of the cell. nih.govnih.gov Research on Chromobacterium violaceum has demonstrated how proteomic analysis can reveal changes in metabolic and stress-related proteins in response to environmental stimuli. nih.gov In the context of Chromolaenide, proteomic studies could identify the specific protein targets that are alkylated by its reactive lactone ring. una.ac.cr Furthermore, such analyses could uncover broader changes in the proteome, reflecting the downstream effects of its interaction with signaling pathways and enzymes. nih.govnih.gov

Although direct and comprehensive gene expression and proteomic data for Chromolaenide are limited, this area of research holds significant potential for elucidating its precise mechanisms of action.

Structure-Activity Relationship (SAR) Studies of Chromolaenide and its Analogs (Theoretical and in vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. mdpi.comresearchgate.net For sesquiterpene lactones like Chromolaenide, SAR studies have provided valuable insights. cnjournals.com

A key structural feature consistently linked to the biological activity of Chromolaenide and related compounds is the α-methylene-γ-lactone moiety . una.ac.cr The presence of this unsaturated lactone is critical for the alkylation of nucleophilic groups on biological macromolecules, which is a primary mechanism of action. una.ac.cr Studies have shown that reduction of the double bond in this moiety leads to a loss of antimicrobial activity. una.ac.cr

Theoretical studies, such as molecular docking and quantum mechanical calculations, can further elucidate SAR. mdpi.com These computational methods can predict how a molecule interacts with its target and how modifications to its structure might affect this interaction. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electron-donating and electron-withdrawing properties of a molecule, which can be correlated with its biological activity. mdpi.com

While comprehensive SAR studies specifically on a wide range of Chromolaenide analogs are still emerging, the existing data consistently highlight the importance of the α-methylene-γ-lactone group for its biological effects. una.ac.cr

In vitro Biological Activity Assessments (e.g., Antimicrobial, Antioxidant, Insecticidal synergism)

Chromolaenide and extracts from plants containing it have demonstrated a broad spectrum of biological activities in in vitro assays. capes.gov.brduocphamtim.vn

Antimicrobial Activity: Chromolaenide has shown notable antimicrobial activity, particularly against Gram-positive bacteria. una.ac.cr It has been reported to be effective against Staphylococcus aureus. una.ac.cr However, it was found to be inactive against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as the yeast Candida sp. at the tested concentrations. una.ac.cr The antimicrobial action is attributed to the alkylation of microbial nucleophiles by the α-methylene-γ-lactone group. una.ac.cr Extracts from Chromolaena odorata, which contains Chromolaenide, have also shown activity against Bacillus subtilis and Salmonella typhimurium. researchgate.net

Antioxidant Activity: Extracts of Chromolaena odorata have exhibited significant antioxidant properties in various in vitro assays. wisdomlib.orgirjponline.org These include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, nitric oxide scavenging activity, and superoxide (B77818) radical scavenging activity. wisdomlib.org The methanolic extract, in particular, has shown potent free radical scavenging capabilities. wisdomlib.org This antioxidant activity is likely due to the presence of various phytochemicals, including flavonoids and phenolic compounds, in addition to sesquiterpenoids like Chromolaenide. researchgate.netirjponline.orgnih.gov

Insecticidal Synergism: Chromolaenide and extracts containing it have been investigated for their potential to enhance the efficacy of commercial insecticides. horizonepublishing.combiocrick.com This synergistic effect is thought to arise from the inhibition of insect detoxification enzymes, such as cytochrome P450s and esterases. horizonepublishing.comnih.gov By interfering with the insect's ability to metabolize the insecticide, Chromolaenide can increase its toxicity and help overcome resistance. horizonepublishing.comresearchgate.net Studies have shown that extracts of Eupatorium odoratum (a synonym for Chromolaena odorata) exhibit synergistic effects with insecticides like spinetoram, tetraniliprole, and emamectin (B195283) benzoate (B1203000) against pests such as Leucinodes orbonalis. horizonepublishing.com

**Table 1: Summary of In Vitro Antimicrobial Activity of Chromolaenide and its Derivatives against *Staphylococcus aureus***

| Compound | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| Chromolaenide (1) | 125 |

| Diacetate of Chromolaenide (2) | 250 |

| Reduced Chromolaenide (3) | >1000 |

Data sourced from Calzada et al. (1980) una.ac.cr

Table 2: In Vitro Antioxidant Activity of Chromolaena odorata Leaf Extracts

| Assay | Extract | IC₅₀ (µg/ml) or % Inhibition |

|---|---|---|

| DPPH Radical Scavenging | Methanolic Extract | 18.34 |

| Nitric Oxide Scavenging | Methanolic Extract | 21.34 |

| Nitric Oxide Scavenging | Methanolic Extract (at 500 µg/ml) | 72.13% |

| Nitric Oxide Scavenging | Aqueous Extract (at 500 µg/ml) | 71.48% |

Data sourced from Harini et al. (2024) wisdomlib.org

**Table 3: Synergistic Ratios (SR) of Eupatorium odoratum Extract with Insecticides against *Leucinodes orbonalis***

| Insecticide | Synergistic Ratio (SR) |

|---|---|

| Spinetoram | 7.34 |

| Tetraniliprole | 3.64 |

Data sourced from a 2024 study on seasonal toxicity patterns. horizonepublishing.com

Pre-clinical in vivo Models for Mechanistic Elucidation (excluding human clinical trials)

Pre-clinical in vivo models are essential for understanding the biological effects of a compound in a whole organism, providing insights that cannot be obtained from in vitro studies alone. nih.govnih.govbirac.nic.in While specific in vivo studies focusing solely on the mechanisms of purified Chromolaenide are not extensively detailed in the provided search results, the use of animal models for evaluating the activities of extracts containing this compound is evident. duocphamtim.vnchampionsoncology.commdpi.com

For instance, in vivo pharmacological investigations of extracts from the genus Chromolaena have demonstrated a range of activities, including anti-inflammatory, anti-diabetic, and anticancer effects. capes.gov.brduocphamtim.vn These studies often utilize rodent models to assess the efficacy and to begin to understand the potential mechanisms of action in a living system. nih.gov

In the context of insecticidal activity, in vivo models involving target insect pests are crucial. horizonepublishing.com Studies on the synergistic effects of Eupatorium odoratum extracts with commercial insecticides on Leucinodes orbonalis larvae are a prime example of in vivo mechanistic elucidation. horizonepublishing.com These experiments demonstrate the practical implications of the enzyme-inhibiting properties observed in vitro. horizonepublishing.com

The development of more specific in vivo models to study the pharmacokinetics and pharmacodynamics of purified Chromolaenide will be a critical next step in its pre-clinical development. nih.govchampionsoncology.com Such studies would involve administering the compound to animal models and then analyzing tissues and biofluids to understand its distribution, metabolism, and excretion, as well as its effects on specific molecular pathways and cellular processes in a complex biological environment.

Synthetic and Semisynthetic Approaches to Chromolaenide and Its Analogs

Total Synthesis Strategies for Chromolaenide

The total synthesis of complex natural products like chromolaenide, a heliangolide, is a formidable task that necessitates the development of innovative and efficient synthetic routes. Although a completed total synthesis of chromolaenide has not been reported, strategies developed for other germacranolides and related sesquiterpene lactones provide a roadmap for its potential construction.

Key challenges in the synthesis of the chromolaenide scaffold include the stereocontrolled formation of the 10-membered germacranolide ring and the subsequent transannular cyclization to form the characteristic heliangolide core, which features a fused five-membered ring. Furthermore, the installation of the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones, requires careful strategic planning. encyclopedia.pub

General approaches to the synthesis of related sesquiterpene lactones often involve:

Macrocyclization: Formation of the 10-membered ring is a critical step. Methods such as ring-closing metathesis (RCM), radical cyclizations, and various coupling reactions (e.g., Nozaki-Hiyama-Kishi reaction) are frequently employed.

Stereocontrol: The multiple contiguous stereocenters on the carbocyclic core demand high levels of stereocontrol. This is often achieved through substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis.

Lactone Annulation: The γ-lactone ring is typically introduced either early in the synthesis onto a precursor or later via lactonization of a carboxylic acid-bearing intermediate.

A biomimetic approach, mimicking the natural biosynthetic pathway, is also a powerful strategy. researchgate.net In nature, farnesyl pyrophosphate undergoes a series of cyclizations and oxidative modifications to yield the diverse array of sesquiterpene lactone skeletons. mdpi.com A synthetic strategy inspired by these transformations could provide an elegant route to the chromolaenide core. For instance, the synthesis of the cytotoxic germacranolide eucannabinolide (B1671776) involved a key intramolecular alkylation to form the 10-membered ring. acs.org

| Synthetic Strategy | Key Reactions | Applicability to Chromolaenide |

| Linear Synthesis | Macrocyclization (e.g., RCM, intramolecular coupling), Stereocontrolled transformations | Establishes the carbon skeleton and stereocenters in a stepwise manner. |

| Convergent Synthesis | Fragment coupling, Late-stage macrocyclization | Joins complex fragments, potentially reducing the overall step count. |

| Biomimetic Synthesis | Enzyme-inspired cyclizations (e.g., cation-olefin cyclizations), Oxidative transformations | Mimics the natural pathway, potentially leading to a more efficient synthesis. |

Stereoselective and Enantioselective Synthesis of Chromolaenide Scaffolds

Achieving the correct stereochemistry is paramount in the synthesis of biologically active natural products. For chromolaenide, this involves the precise control of multiple stereocenters within its heliangolide framework. The development of stereoselective and enantioselective methods is thus crucial.

A noteworthy strategy for the stereodivergent synthesis of related guaianolide sesquiterpenoid lactones involves a rationally designed oxy-Cope/ene reaction cascade. nih.govnih.govacs.org This approach allows for the creation of different stereoisomers from a common precursor by controlling the conformations of the intermediate germacranolide. nih.govnih.govacs.org Such a strategy could be envisioned for chromolaenide, enabling access to its specific stereochemical configuration. The synthesis of diverse osmitopsin-type guaianolides has been achieved using this powerful cascade reaction. nih.gov

The synthesis often starts from a chiral pool material, such as (R)-carvone, to set the initial stereochemistry. nih.govacs.org Subsequent steps then build upon this chiral scaffold. For instance, the synthesis of a divergency scaffold for guaianolide synthesis commenced with the reductive alkylation of R-carvone. nih.govacs.org

Enantioselective synthesis can also be achieved using chiral catalysts or reagents. While specific examples for chromolaenide are not available, the broader field of organic synthesis offers a plethora of enantioselective transformations, such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, that could be applied to the synthesis of key intermediates for chromolaenide.

| Stereoselective Method | Description | Potential Application in Chromolaenide Synthesis |

| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. | (R)-carvone or other terpenes could serve as a starting point. |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Controlling the conformation of the 10-membered ring to influence facial selectivity. |

| Auxiliary-Controlled Diastereoselection | A chiral auxiliary is temporarily attached to guide a stereoselective reaction. | Can be used to set key stereocenters in early-stage intermediates. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Enantioselective reduction, oxidation, or C-C bond formation to build the core structure. |

| Cascade Reactions | A sequence of reactions occurs in a single pot, often with high stereoselectivity. | An oxy-Cope/ene cascade could construct the fused ring system with defined stereochemistry. nih.govnih.govacs.org |

Semisynthetic Derivatization of Naturally Occurring Chromolaenide

Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating analogs with potentially improved biological activities or for probing structure-activity relationships (SAR). nih.gov Given that chromolaenide can be isolated from natural sources like Chromolaena spp., it serves as a valuable starting material for such derivatization.

The chemical reactivity of chromolaenide is largely dictated by its functional groups: the α-methylene-γ-lactone, ester functionalities, and hydroxyl groups. The α-methylene-γ-lactone moiety is a Michael acceptor and can react with nucleophiles, such as thiols on proteins, which is often linked to the biological activity of this class of compounds. encyclopedia.pubmdpi.com

Semisynthetic modifications could include:

Modification of the α-methylene-γ-lactone: Addition of amines or thiols to the exocyclic double bond can generate a variety of derivatives. mdpi.com For example, the addition of primary and secondary amines to parthenolide (B1678480), another sesquiterpene lactone, has been used to create more soluble analogs. mdpi.com

Modification of Ester Groups: Hydrolysis of the ester groups followed by re-esterification with different carboxylic acids can produce a library of new analogs.

Modification of Hydroxyl Groups: Acylation or etherification of hydroxyl groups can alter the lipophilicity and pharmacokinetic properties of the molecule.

The semisynthesis of derivatives from other sesquiterpene lactones has proven to be a successful strategy. For instance, derivatives of eudesmanolides have been synthesized by hydroxylation or by forming ethers at the C-13 position. acs.org Similarly, the antimalarial drug artesunate (B1665782) is a semisynthetic derivative of artemisinin.

Design and Synthesis of Novel Chromolaenide Analogs for Mechanistic Studies

To understand the mechanism of action of chromolaenide and to identify the key structural features responsible for its biological activity, the design and synthesis of novel analogs are essential. These analogs can be designed to probe specific interactions with biological targets or to improve properties such as potency, selectivity, and metabolic stability.

Structure-activity relationship (SAR) studies on other sesquiterpene lactones have revealed the importance of the α-methylene-γ-lactone moiety for many biological activities, including anticancer and anti-inflammatory effects. encyclopedia.pubnih.govnih.gov The synthesis of analogs where this group is modified or removed can help to confirm its role in the activity of chromolaenide.

Synthetic analogs could be designed to:

Vary the lipophilicity: Introducing polar or nonpolar groups at different positions can affect the compound's ability to cross cell membranes.

Alter the stereochemistry: Synthesizing epimers or diastereomers can reveal the importance of the specific three-dimensional arrangement of the molecule for target binding.

Introduce reporter groups: Attaching fluorescent tags or biotin (B1667282) labels can facilitate the identification of cellular targets and the study of the mechanism of action.

The synthesis of such analogs would likely rely on total synthesis or semisynthetic approaches, as described in the preceding sections. The insights gained from studying these analogs are invaluable for the development of new therapeutic agents based on the chromolaenide scaffold. nih.gov

Chemo-enzymatic Approaches in Chromolaenide Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. oup.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often outperforming traditional chemical methods. researchgate.net

For the synthesis of chromolaenide and its analogs, enzymes could be employed for several key transformations:

Asymmetric reductions or oxidations: Ketoreductases or alcohol dehydrogenases could be used to set the stereochemistry of hydroxyl groups on the carbocyclic core.

Hydrolysis or esterification: Lipases are highly effective for the selective hydrolysis or formation of ester bonds, which could be used to modify the ester substituents on the chromolaenide scaffold. researchgate.net The selective O-acylation of the primary alcohol group of various sesquiterpene lactones has been successfully achieved using lipase (B570770) B from Candida antarctica (CAL-B). researchgate.net

Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at unactivated C-H bonds, a transformation that is often difficult to achieve with conventional chemical reagents. researchgate.net This could be used to generate hydroxylated analogs of chromolaenide.

A chemo-enzymatic approach could involve the chemical synthesis of a key intermediate, which is then subjected to one or more enzymatic transformations to complete the synthesis or to generate a library of analogs. This strategy has been successfully applied to the synthesis and diversification of other complex natural products, such as parthenolide and micheliolide. researchgate.net The integration of biosynthetic enzymatic transformations with chemical conversions is a rapidly advancing field that holds great promise for the synthesis of complex molecules like chromolaenide. oup.com

| Enzyme Class | Potential Transformation | Example Application |

| Lipases | Selective acylation/deacylation | Modification of ester groups on the chromolaenide core. researchgate.net |

| Ketoreductases | Stereoselective reduction of ketones | Setting the stereochemistry of hydroxyl groups. |

| Cytochrome P450s | Regio- and stereoselective C-H hydroxylation | Introduction of new functional groups to create analogs. researchgate.net |

| Glycosyltransferases | Attachment of sugar moieties | Creation of glycosylated chromolaenide derivatives. |

Ecological and Environmental Significance of Chromolaenide

Role in Plant-Pest Interactions and Defense Mechanisms

Plants have evolved complex defense systems that involve a variety of secondary metabolites to protect against herbivores and pathogens. Sesquiterpene lactones, including Chromolaenide, are key components of these chemical defense arsenals, particularly within the Asteraceae family. google.com The biological activity of these compounds often deters feeding by insects and other herbivores.

Research indicates that the production of sesquiterpenes in plants can be a response to herbivory, suggesting their direct role in defense. google.com While studies often focus on the entire chemical profile of C. odorata, the presence of Chromolaenide and related heliangolides is a crucial element of the plant's defense strategy. researchgate.net These compounds can act as feeding deterrents or toxins to a range of pests. For instance, extracts of C. odorata have been shown to affect various insects, and this activity is attributed to the complex mixture of its secondary metabolites, including terpenoids. researchgate.net The plant provides pyrrolizidine (B1209537) alkaloids to the pest Zonocerus variegatus, which the insect uses for its own defense, illustrating a complex co-evolutionary relationship. frontiersin.org However, for most other herbivores, the chemical constituents of C. odorata, likely including Chromolaenide, serve a protective function for the plant. researchgate.net The interaction between plants and insects is dynamic, with plant-produced compounds like terpenes playing a central role as either attractants or deterrents. agriculturejournal.org

Allelopathic Effects and Interspecies Chemical Communication

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Chromolaenide is a key contributor to the potent allelopathic capabilities of Chromolaena odorata. mdpi.comirejournals.com This plant is known to suppress the growth of neighboring vegetation, which is a primary reason for its success as an invasive species. frontiersin.org

The primary mechanism of this allelopathy is the release of chemical compounds from various parts of the plant, including the leaves, roots, and decomposing residues, into the soil. mdpi.comcapes.gov.br Studies have demonstrated that aqueous extracts from C. odorata leaves, which contain a variety of allelochemicals including terpenoids, flavonoids, and phenolic acids, significantly inhibit seed germination and seedling growth of numerous crop and native plant species. wikipedia.orgijfmr.comresearchgate.net The inhibitory effect is often concentration-dependent, with higher concentrations of the plant extract causing greater inhibition. capes.gov.brijfmr.com Chromolaenide, as a prominent sesquiterpene lactone in the plant, is considered one of the active agents responsible for these phytotoxic effects. mdpi.com Sesquiterpene lactones in general are recognized for their allelopathic potential, affecting the growth of other plants and microbes. google.comresearchgate.net

The table below summarizes findings from studies on the allelopathic effects of Chromolaena odorata extracts on various plant species.

| Target Plant Species | Extract Source | Observed Effect | Reference |

| Cucumis sativus (Cucumber) | C. odorata soil mixture | Inhibition of seedling emergence and growth. preventionweb.net | preventionweb.net |

| Citrullus lanatus (Watermelon) | C. odorata soil mixture | Delayed emergence, some growth stimulation at low concentrations. preventionweb.net | preventionweb.net |

| Echinochloa crus-galli | Leaf, stem, root extracts | Inhibition of germination and seedling growth. wikipedia.org | wikipedia.org |

| Amaranthus viridis | Leaf, stem, root extracts | Inhibition of germination and seedling growth. wikipedia.org | wikipedia.org |

| Salvadora persica | Leaf aqueous extracts | Reduction in germination, radicle and plumule length. capes.gov.br | capes.gov.br |

| Lycopersicum esculentum (Tomato) | Aqueous leaf extract | Significant reduction in growth. researchgate.net | researchgate.net |

Contribution to Ecosystem Dynamics and Biodiversity

The potent allelopathic and defense properties conferred by Chromolaenide and other secondary metabolites allow Chromolaena odorata to significantly alter ecosystem dynamics. As a highly successful invasive species, it can form dense, monospecific thickets that outcompete and displace native flora. frontiersin.orgirejournals.com This leads to a measurable reduction in local plant biodiversity in invaded areas. irejournals.com

By inhibiting the growth of other plant species, C. odorata alters the structure and composition of plant communities. mdpi.com This competitive advantage is a key factor in its ability to dominate disturbed areas, roadsides, and agricultural lands. frontiersin.orgpreventionweb.net The accumulation of its leaf litter further enhances its dominance by continuously leaching allelochemicals into the topsoil, preventing the establishment of seedlings of other species. irejournals.com The resulting landscape is often a monoculture of C. odorata, which can have cascading effects on the ecosystem, impacting herbivores, pollinators, and other organisms that depend on the displaced native plants. The plant's ability to thrive contributes to environmental degradation by disrupting natural ecological balances. researchgate.net

Advanced Analytical Chemistry of Chromolaenide in Complex Research Matrices

Development of Hyphenated Techniques for Detection and Quantification (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of chromolaenide. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used platforms in this context. wikipedia.orgtechnologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier technique for analyzing non-volatile and thermally labile molecules like chromolaenide. thermofisher.com It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of mass spectrometry. wikipedia.org For chromolaenide analysis, reverse-phase HPLC is typically employed, separating the compound from a complex mixture based on its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. thermofisher.com Electrospray ionization (ESI) is a common choice for a molecule like chromolaenide, as it is a soft ionization technique that typically produces a protonated molecule [M+H]+, preserving the structural integrity of the analyte. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for quantitative studies. wikipedia.org In this setup, a specific parent ion (e.g., the [M+H]+ of chromolaenide) is selected and fragmented to produce characteristic product ions, which are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and improves detection limits. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique, particularly for the analysis of volatile and semi-volatile compounds. technologynetworks.com While chromolaenide itself has low volatility, it can be analyzed using GC-MS after a derivatization step to increase its thermal stability and volatility. However, direct analysis of plant extracts containing chromolaenide and related sesquiterpene lactones is also common. irejournals.comcnjournals.com Studies on Chromolaena odorata extracts have successfully used GC-MS to identify dozens of chemical constituents, demonstrating the technique's utility in characterizing complex natural product mixtures. irejournals.comjournalajbgmb.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. technologynetworks.com As components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison with spectral libraries. technologynetworks.com For quantitative analysis, selected ion monitoring (SIM) can be used to focus on specific ions, increasing sensitivity compared to a full scan. thermofisher.com

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds based on their interaction with a liquid mobile phase and solid stationary phase. thermofisher.com | Separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. technologynetworks.com |

| Applicability to Chromolaenide | Excellent for the direct analysis of the non-volatile, thermally labile compound. thermofisher.com | May require derivatization for pure compound analysis; suitable for profiling volatile/semi-volatile components in extracts. irejournals.comcnjournals.com |

| Common Ionization | Electrospray Ionization (ESI) - soft ionization, preserves molecular ion. nih.gov | Electron Ionization (EI) - hard ionization, extensive fragmentation useful for library matching. technologynetworks.com |

| Quantitative Mode | Selected Reaction Monitoring (SRM/MRM) with MS/MS for high selectivity and sensitivity. thermofisher.com | Selected Ion Monitoring (SIM) for increased sensitivity over full scan mode. thermofisher.com |

| Advantages | High sensitivity, high selectivity (especially with MS/MS), suitable for a wide range of polarities, no derivatization needed. wikipedia.orgshimadzu.com | Excellent separation efficiency, robust, extensive spectral libraries available for identification. technologynetworks.com |

Quantitative Analysis Methodologies in Biological and Environmental Samples (excluding human clinical samples)